molecular formula C9H12N2O2 B12329322 2-(Methoxymethyl)-3,4-dihydropyrrolo[1,2-c]pyrimidin-1-one

2-(Methoxymethyl)-3,4-dihydropyrrolo[1,2-c]pyrimidin-1-one

Cat. No.: B12329322
M. Wt: 180.20 g/mol
InChI Key: FUTBLXFYLVJJKA-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-3,4-dihydropyrrolo[1,2-c]pyrimidin-1-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its fused ring structure, which includes a pyrrole ring and a pyrimidine ring. The presence of a methoxymethyl group at the 2-position adds to its unique chemical properties. Compounds of this nature are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-3,4-dihydropyrrolo[1,2-c]pyrimidin-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a pyrrole derivative with a suitable pyrimidine precursor in the presence of a base can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-3,4-dihydropyrrolo[1,2-c]pyrimidin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolopyrimidines with different functional groups .

Scientific Research Applications

2-(Methoxymethyl)-3,4-dihydropyrrolo[1,2-c]pyrimidin-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-3,4-dihydropyrrolo[1,2-c]pyrimidin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Methoxymethyl)-3,4-dihydropyrrolo[1,2-c]pyrimidin-1-one include other pyrrolopyrimidines and related heterocyclic structures, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the methoxymethyl group. This unique structure can confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(methoxymethyl)-3,4-dihydropyrrolo[1,2-c]pyrimidin-1-one

InChI

InChI=1S/C9H12N2O2/c1-13-7-10-6-4-8-3-2-5-11(8)9(10)12/h2-3,5H,4,6-7H2,1H3

InChI Key

FUTBLXFYLVJJKA-UHFFFAOYSA-N

Canonical SMILES

COCN1CCC2=CC=CN2C1=O

Origin of Product

United States

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